![molecular formula C18H19N3OS B4068514 3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole](/img/structure/B4068514.png)
3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole
Overview
Description
3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential application in scientific research.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole is not fully understood. However, it has been suggested that it may act by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects
3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole has been found to have biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole in lab experiments is its potential as a multi-purpose compound. It can be used for various applications, such as antifungal, antibacterial, anticancer, and corrosion inhibition. One limitation of using 3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole in lab experiments is its potential toxicity. Further studies are needed to determine its toxicity levels and safe dosage.
Future Directions
There are several future directions for the research of 3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole. One direction is to conduct further studies on its potential as an anticancer agent. Another direction is to investigate its potential as a corrosion inhibitor for industrial applications. Additionally, further studies are needed to determine its toxicity levels and safe dosage for human use.
Conclusion
In conclusion, 3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole is a chemical compound that has potential application in scientific research. Its synthesis method involves a multi-step process, and it has been studied for its antifungal, antibacterial, and anticancer properties. Its mechanism of action is not fully understood, but it may act by interfering with DNA synthesis and replication. It has biochemical and physiological effects, such as antioxidant and anti-inflammatory properties, and it has potential as a multi-purpose compound. However, further studies are needed to determine its toxicity levels and safe dosage for human use, and there are several future directions for its research.
Scientific Research Applications
3-benzyl-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole has been found to have potential application in scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. It has also been studied for its potential as a corrosion inhibitor and as a chelating agent.
properties
IUPAC Name |
3-benzyl-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-21-17(14-15-8-4-2-5-9-15)19-20-18(21)23-13-12-22-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMHZABDKIRCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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